molecular formula C13H15NO3 B026502 1-Cbz-4-Piperidone CAS No. 19099-93-5

1-Cbz-4-Piperidone

Cat. No. B026502
CAS RN: 19099-93-5
M. Wt: 233.26 g/mol
InChI Key: VZOVOHRDLOYBJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-benzyl-4-piperidone involves processes like addition, Dieckmann condensation, and hydrolytic decarboxylation. Optimized conditions for this synthesis have led to improvements in yield, cost, and safety compared to existing literature (Huang, 2008). Another synthesis approach of a related compound, N-(β-naphthylethyl)-4-piperidone, uses 2-naphthylacetic acid and 4-piperidone monohydrate hydrochloride through reduction, substitution, condensation, and hydrolysis (Shen, 2011).

Molecular Structure Analysis

The molecular structure of 1-Cbz-4-Piperidone derivatives has been explored using various spectroscopic techniques. For instance, the conformation of the piperidone ring in certain amino acid derivatives has been studied using 1H NMR (Kemp & Mcnamara, 1982).

Chemical Reactions and Properties

Chemical reactions involving 1-Cbz-4-Piperidone include the use of organozinc reagents in rhodium-catalyzed asymmetric 1,4-addition reactions for synthesizing 2-aryl-4-piperidones (Shintani et al., 2004). Moreover, 4-Piperidone and its alkyl derivatives can react with aromatic hydrocarbons to form linear polymers, and self-polymerization yields hyperbranched polymers (Cruz et al., 2009).

Physical Properties Analysis

The physical properties of 1-Cbz-4-Piperidone derivatives, such as their conformation and stability, have been extensively studied. For instance, the conformation of 3-amino-2-piperidone-6-carboxylic acid derivatives in peptides has been analyzed using 1H NMR, suggesting a chair conformation with specific functional group orientations (Kemp & Mcnamara, 1982).

Chemical Properties Analysis

The chemical properties of 1-Cbz-4-Piperidone have been elucidated through various studies. For example, the enantioselective synthesis of mono-protected N1-Cbz piperazic acid building blocks has been reported, offering insights into the synthesis of nonproteinogenic amino acids with specific protecting groups (Papadaki et al., 2020).

Scientific Research Applications

  • Stabilization of Polypeptide Structures : It stabilizes secondary structures of polypeptides containing 3-amino-2-piperidone-6-carboxylic acid (ACP), a key aspect in peptide research (Kemp & Mcnamara, 1982).

  • Synthesis of Biologically Active Compounds : This compound shows potential in the synthesis of new biologically active substances like analgesics, local anesthetics, and antiarrhythmogens (Yu et al., 2002).

  • Treatment of Various Diseases : Derivatives of 1-Cbz-4-Piperidone are potent inverse agonists of hCB1, exhibiting exceptional selectivity and potential for treating various diseases (Amato et al., 2019).

  • Drug Development : Its synthesis was developed for large-scale preparation as a p38 MAP kinase inhibitor, supporting drug development programs (Chung et al., 2006).

  • Tumor-Selective Cytotoxins : A novel class of compounds derived from 1-Cbz-4-Piperidone has been identified as potent tumor-selective cytotoxins, displaying significant growth inhibitory potency against human colon cancer cells (Karki et al., 2016).

  • Antitumor Activity and Fluorescent Agent : It has potential as an antitumor agent and could be used as a fluorescent antitumor agent (Sun et al., 2016).

  • Impact on Liver Metabolism : Long-term cotreatment with CBZ and piperine can lead to reduced systemic and brain exposure of CBZ, affecting liver metabolism (Ren et al., 2019).

  • Pediatric Psychiatry : Carbamazepine (CBZ), a related compound, is used in pediatric psychiatry, but its specific indications for use in pediatric populations need more study within well-controlled clinical trials (Evans et al., 1987).

  • Environmental Concerns : Carbamazepine ozonation byproducts can cause embryotoxic responses in zebrafish embryos, raising environmental concerns (Pohl et al., 2020).

  • Alzheimer's Disease Treatment : 2-piperidone derivatives can inhibit Aβ2 self-aggregation and prevent neuronal cell death in Alzheimer's disease (Li et al., 2016).

  • Multi-Drug Resistance Reverting Properties : 3,5-bis(benzylidene)4-piperidones show marked growth inhibitory properties and are potent multi-drug resistance reverting compounds (Das et al., 2009).

  • Intravenous Drug Delivery : A study developed a nanoemulsion for intravenous delivery of CBZ, demonstrating significant drug content and release kinetics (Kelmann et al., 2007).

  • Impacts on Marine Life : Carbamazepine exposure in clams impairs health status and induces oxidative stress, with varying sensitivity among species (Almeida et al., 2014).

  • Effects on Chick Embryonic Development : Environmental levels of carbamazepine impair early stages of chick embryonic development, affecting gastrulation and other critical processes (Kohl et al., 2019).

  • Genetic Susceptibility to Drug-Induced Reactions : HLA-B*57:01 gene confers genetic susceptibility to carbamazepine-induced Stevens-Johnson syndrome/toxic epidermal necrolysis in Europeans (Mockenhaupt et al., 2019).

  • Fluorinated Dioxadrol Analogues : These analogues with fluorine substituents show high selectivity against various receptors, demonstrating potential in receptor studies (Banerjee et al., 2010).

  • Induction of Apoptosis in Cancer Cells : Piperidone compounds selectively induce apoptosis in leukemia/lymphoma cells by activating pro-apoptotic pathways (Contreras et al., 2018).

  • Carbamazepine Degradation : The electrochemical degradation of carbamazepine using Nb/BDD anodes is highly effective, with significant degradation efficiency and kinetic constant (García-Espinoza et al., 2018).

  • Alternative Mode of Cell Death in Cancer : CLEFMA, a curcuminoid, induces autophagic cell death in apoptosis-resistant cancers, offering an alternative therapeutic approach (Lagisetty et al., 2010).

  • Antihypertensive Effects : 3,3,5,5-tetramethyl-4-piperidone, a new compound, shows antihypertensive effects, reducing blood pressure partially through ganglionic blocking (Zhang et al., 2009).

Safety And Hazards

1-Cbz-4-Piperidone is harmful if swallowed and may cause respiratory irritation . It causes serious eye irritation and skin irritation . It is harmful to aquatic life with long-lasting effects . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

benzyl 4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-12-6-8-14(9-7-12)13(16)17-10-11-4-2-1-3-5-11/h1-5H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOVOHRDLOYBJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349198
Record name 1-Cbz-4-Piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cbz-4-Piperidone

CAS RN

19099-93-5
Record name Benzyl 4-oxo-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19099-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cbz-4-Piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Piperidinecarboxylic acid, 4-oxo-, phenylmethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.350
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

N-Benzyl-4-piperidone (122.2 g, 0.645 mole) in 500 ml toluene was warmed to 45° C. Benzyl chloroformate (130 ml, 155 g, 0.915 mole) was added in a thin, steady stream, and the reaction mixture heated to reflux for 2 hours, cooled to ambient temperature, diluted with 250 ml H2O and stirred vigorously 0.5 hour. The organic layer was separated, washed 1×400 ml 6N HCl and then 1×100 ml saturated NaCl, dired (MgSO4), treated with activated carbon, and concentrated to an oil. The oil was distributed between 400 ml ethyl acetate and 400 ml of H2O containing 67.0 g NaHSO3, stirred 0.5 hour, and the aqueous layer separated, washed with 3 portions of ether, made basic with aqueous NaOH and extracted with fresh ether. The ether layer was dried and reevaporated to yield purified title product as an oil, 136.1 g.
Quantity
122.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred solution of 8-benzyloxycarbonyl 1,4-dioxa-8-azaspiro[4,5] decane (0.037 mol, 10 g) in tetrahydrofuran (150 mL) was added a solution of hydrochloric acid 5% (20 mL) dropwise at room temperature. The solution was stirred for 18 h (TLC control) and then evaporated under vacuum to small volume (20 mL) and neutralized with a saturated sodium bicarbonate solution. The aqueous solution was extracted with ethyl acetate (3×100 mL) and the organic layers were dried over sodium sulfate and finally evaporated under vacuum to give 1-benzyloxycarbonyl piperidin-4-one which was substantially pure and which was used in the next step without any purification (92% yield). 1H-NMR (CDCl3): 1.63 (m, 4H); 3.56 (m,4H); 5.09 (s, 2H); 7.28 (s, 5H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 40 kg of N-benzyloxycarbonyl) succinimide and 26 kg (175 mol) of 4-piperidone hydrochloride hydrate in 38.8 kg of water and 88 kg of tetrahydrofuran is stirred at about 15° C. until dissolution is complete (˜15 minutes). N-methylmorpholine (22.8 kg) is added to the agitated mixture (exothermic) while maintaining the temperature at or below 20° C. The reaction mixture is agitated at about 20° C. for 2.5 hours, at which point HPLC indicates complete reaction. The mixture is diluted with 115.2 kg of methyl tert-butyl ether and 38.8 kg of water and is agitated at about 20° C. for 5 minutes. Agitation is stopped, the layers are allowed to separate, and the aqueous (lower) layer is removed and discarded. The organic layer is washed twice with 129.6 kg of water (agitate 5 minutes, separate phases, remove/discard aqueous [lower] phase). The organic layer is washed with 5.2 kg of NaCl in 46.8 kg of water (agitate 5 minutes, separate phases, remove/discard aqueous [lower] layer). The organic layer is treated with 11.5 kg of MgSO4, with agitation for 1 hour, then the mixture is filtered. The reactor is rinsed with 8 kg of methyl tert-butyl ether (filtered, combined with main filtrate; total filtrate water content: 0.52%). The filtrate volume is reduced by half via distillation at reduced pressure at 30° C. Vacuum is broken to nitrogen and the residue is cooled to 20° C. (pot residue water content: 0.43%). The residue is diluted with 57.6 kg of methyl tert-butyl ether, then mixture volume is reduced again by half via distillation under vacuum at 30° C. Vacuum is released to nitrogen and the mixture is cooled to 20° C. (pot residue water content: 0.25%). This is repeated 5 additional times. The final pot residue is diluted with 28.8 kg of methyl tert-butyl ether and mixed for 5 minutes, then assayed for water content and content of 1-phenylmethoxycarbonyl-4-piperidone (water: 0.05%; wt/wt assay 1-phenylmethoxycarbonyl-4-piperidone: 22.66 wt%, 35.36 kg, 155 mole, 88.6% yield.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
26 kg
Type
reactant
Reaction Step One
Quantity
88 kg
Type
reactant
Reaction Step One
Name
Quantity
38.8 kg
Type
solvent
Reaction Step One
Quantity
22.8 kg
Type
reactant
Reaction Step Two
Quantity
115.2 kg
Type
solvent
Reaction Step Three
Name
Quantity
38.8 kg
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

To a solution of 4-piperidone hydrochloride (79.0 g) in THF and water (4: 1,75 ml), was added 4N NaOH (105 ml) solution followed by benzyl chloroformate (66 ml) at 0° C. The resulting mixture was stirred at the same temperature for 1 h. At the end of this time, the mixture was extracted with ethyl acetate and dried over anhydrous sodium sulphate. The solvent was removed by distillation under reduced pressure to give 135 g (99.5%) of the title compound as a dark thick liquid.
Quantity
79 g
Type
reactant
Reaction Step One
Name
Quantity
105 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
66 mL
Type
reactant
Reaction Step Two
Yield
99.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cbz-4-Piperidone
Reactant of Route 2
Reactant of Route 2
1-Cbz-4-Piperidone
Reactant of Route 3
Reactant of Route 3
1-Cbz-4-Piperidone
Reactant of Route 4
Reactant of Route 4
1-Cbz-4-Piperidone
Reactant of Route 5
Reactant of Route 5
1-Cbz-4-Piperidone
Reactant of Route 6
Reactant of Route 6
1-Cbz-4-Piperidone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.